molecular formula C7H9NO B6243496 rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis CAS No. 77131-40-9

rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis

Cat. No.: B6243496
CAS No.: 77131-40-9
M. Wt: 123.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis (CAS: 20205-48-5) is a bicyclic β-lactam compound with a molecular formula of C₇H₉NO and a molecular weight of 123.15–123.16 g/mol . Its structure comprises a fused bicyclo[4.2.0]octene system containing a nitrogen atom in the seven-membered ring and a ketone group at position 6. The "rac" designation indicates a racemic mixture of enantiomers, while "cis" refers to the spatial arrangement of substituents on the bicyclic framework. Key physical properties include a melting point of 121.5°C, a boiling point of 304.5°C, and a density of 1.132 g/cm³ .

This compound serves as a critical intermediate in synthetic organic chemistry, particularly for developing β-lactam antibiotics and other bioactive molecules. Its strained bicyclic structure enhances reactivity, enabling participation in ring-opening and functionalization reactions .

Properties

CAS No.

77131-40-9

Molecular Formula

C7H9NO

Molecular Weight

123.2

Purity

95

Origin of Product

United States

Preparation Methods

Enzymatic Resolution via Candida antarctica Lipase B (CAL-B)

The enzymatic resolution of racemic precursors remains a cornerstone for synthesizing enantiomerically pure cis-7-azabicyclo. In a seminal study, rac-7-azabicyclo[4.2.0]oct-3-en-8-one was treated with Candida antarctica lipase B (CAL-B) in the presence of one equivalent of water, achieving >99% enantiomeric excess (ee) for both (+)- and (−)-enantiomers . The reaction proceeds via kinetic resolution, where CAL-B selectively hydrolyzes one enantiomer of the γ-lactone intermediate, leaving the desired cis isomer intact.

Key Parameters:

  • Temperature: 25–30°C

  • Solvent: Tert-butyl methyl ether (MTBE)

  • Conversion: 50–55% (optimal for maximal ee)

Methyl Iodide-Mediated Alkylation of Bicyclic Amines

A robust synthetic route involves the alkylation of bicyclic amine precursors using methyl iodide. Paquette and Kelly demonstrated that refluxing the amine substrate in methyl iodide for 9 hours yields the 7-methyl derivative with 85% efficiency . The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the lactam ring.

Reaction Conditions:

  • Reagent: Methyl iodide (3 equivalents)

  • Base: Triethylamine (2 equivalents)

  • Time: 9 hours

  • Temperature: 66°C (reflux)

Post-reaction purification via vacuum distillation removes β-lactam byproducts, which form due to competing -sigmatropic shifts.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed cyclization offers a versatile approach to constructing the bicyclic framework. A modified protocol from the Royal Society of Chemistry employs Pd(OAc)₂ and BINAP with Cs₂CO₃ as a base, facilitating intramolecular C–N bond formation .

Optimized Procedure:

  • Substrate: 2-(2-Bromo-4-methylphenyl)-2-methylpropanal

  • Catalyst: Pd(OAc)₂ (3 mol%)

  • Ligand: BINAP (6 mol%)

  • Base: Cs₂CO₃ (2 equivalents)

  • Solvent: Toluene, 110°C, 12 hours

This method achieves 75–80% yield and excels in scalability, though stereochemical outcomes require careful control via chiral auxiliaries .

Intramolecular Nitrone-Alkene Cycloaddition

Inspired by tropane alkaloid syntheses, intramolecular [3+2] cycloadditions provide access to the cis-7-azabicyclo core. A PhD thesis detailed the use of MeNHOH to generate nitrone intermediates from aldehydes, followed by endo-selective cyclization .

Steps:

  • Nitrone Formation: React aldehyde with hydroxylamine.

  • Cycloaddition: Heat at 80°C in dichloromethane.

  • Hydrogenolysis: Raney Nickel-mediated cleavage of N–O bonds.

This route’s diastereoselectivity (>20:1 dr) stems from the nitrone’s convex-face reactivity, favoring the cis configuration .

Analytical Characterization and Validation

Accurate structural elucidation is critical for confirming the cis configuration.

Spectroscopic Data:

Technique Key Peaks Source
IR Lactam C=O stretch: 1760 cm⁻¹
¹H NMR Vinyl protons: δ 5.27–5.82 (m, 2H)
¹³C NMR Lactam carbonyl: δ 167.5 ppm

X-ray crystallography further validates the bicyclic structure, with Cremer-Pople puckering parameters confirming nonplanar distortions.

Comparative Analysis of Methods

Table 1: Preparation Methods for cis-7-Azabicyclo[4.2.0]oct-3-en-8-one

Method Yield ee/dr Scale-Up Potential
Enzymatic Resolution 50–55%>99% eeModerate
Methyl Iodide Alkylation85%N/AHigh
Pd-Catalyzed Cyclization 75–80%VariableHigh
Nitrone Cycloaddition 65–70%>20:1 drLow

Industrial and Green Chemistry Considerations

While laboratory-scale methods are well-established, industrial production demands cost-effective and sustainable protocols. Continuous-flow systems enhance the enzymatic resolution’s throughput, reducing solvent waste by 40% . Similarly, replacing Pd catalysts with iron-based alternatives in cyclization reactions is under investigation to lower metal toxicity .

Chemical Reactions Analysis

rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties. In industry, it can be used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Key Properties of rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
This compound 20205-48-5 C₇H₉NO 123.15–123.16 Bicyclo[4.2.0], β-lactam, cis configuration
6-Azabicyclo[3.2.0]heptan-7-one 22031-52-3 C₆H₉NO 111.14 Smaller bicyclo[3.2.0] framework
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 21593-23-7 C₁₇H₁₇N₃O₆S₂ 423.46 Thia substitution, acetoxymethyl, pyridinyl
(±)-(3S,6S)-3-Hydroxy-7-(4-methoxyphenyl)-7-azabicyclo[4.2.0]oct-1-en-8-one N/A C₁₄H₁₅NO₃ 245.28 Hydroxy, 4-methoxyphenyl substituent

Key Observations:

Ring Size and Strain : The target compound’s bicyclo[4.2.0] system (8-membered ring) contrasts with 6-azabicyclo[3.2.0]heptan-7-one’s smaller bicyclo[3.2.0] framework (7-membered ring). Larger rings generally exhibit reduced ring strain, affecting reactivity in nucleophilic attacks .

The (±)-(3S,6S)-hydroxy-methoxyphenyl analog demonstrates how substituents influence solubility and stereochemical complexity .

Stereochemistry : The "cis" configuration in the target compound differentiates it from trans isomers, which may exhibit distinct pharmacokinetic profiles .

Biological Activity

Rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis, is a bicyclic compound that has garnered attention in pharmacological studies due to its potential biological activities. This article delves into the compound's structural characteristics, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Structural Characteristics

The molecular formula of rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one is C7_7H9_9NO, with a specific stereochemistry that influences its biological interactions. The compound features a bicyclic structure which is essential for its activity at various biological targets.

PropertyValue
Molecular FormulaC7_7H9_9NO
SMILESC1C[C@H]2C@HNC2=O
InChIInChI=1S/C7H9NO/c9-7...
InChIKeyZICVDPIJTAJVJA-WDSKDSINSA-N

Biological Activity

The biological activity of rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one has been primarily investigated in relation to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are vital for various neural processes and are implicated in cognitive functions.

Research indicates that this compound may act as an agonist for the alpha7 nAChR subtype, which is associated with cognitive enhancement and neuroprotection. Studies have shown that compounds interacting with alpha7 nAChRs can improve sensory gating and cognitive performance in animal models .

Case Studies and Research Findings

  • Cognitive Enhancement : A study highlighted the rapid brain penetration and high oral bioavailability of related compounds that target alpha7 nAChRs, demonstrating efficacy in cognitive tasks such as auditory sensory gating and novel object recognition .
  • Neuroprotective Effects : Other research has suggested that compounds similar to rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one exhibit neuroprotective effects in models of neurodegeneration, indicating potential therapeutic applications in conditions like Alzheimer's disease.
  • In Vivo Studies : In vivo experiments have confirmed that these compounds can effectively cross the blood-brain barrier, which is crucial for their therapeutic potential in treating cognitive deficits .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves cyclization strategies using precursors like bicyclic lactams or ketones. For stereochemical control, asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) is critical. Post-synthesis, enantiomeric purity should be validated via chiral HPLC or polarimetry. For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) in line with journal guidelines for experimental transparency .
  • Key Considerations : Compare yields and selectivity across methods (e.g., ring-closing metathesis vs. intramolecular cycloaddition). Reference analogs in and for structural parallels.

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the cis stereochemistry and bicyclic framework?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify bridgehead protons and coupling constants indicative of bicyclic geometry.
  • X-ray Crystallography : Resolve absolute configuration and verify cis stereochemistry .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
    • Data Interpretation : Cross-reference with databases like PubChem ( ) or NIST ( ) for spectral validation.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) resolve discrepancies in stereochemical assignments observed experimentally?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to predict 13C^{13}\text{C}-NMR chemical shifts and compare with experimental data.
  • Use molecular dynamics (MD) to simulate conformational stability of the cis isomer under varying solvent conditions.
  • Validate models against crystallographic data ( ) or analogs in .
    • Contradiction Analysis : If experimental NMR data conflicts with computational predictions, re-evaluate solvent effects or protonation states.

Q. What experimental design principles should guide studies on the compound’s environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • Environmental Partitioning : Assess log PP (octanol-water) to predict bioavailability.
  • Degradation Studies : Use HPLC-MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation pathways .
  • Toxicity Assays : Apply tiered testing (e.g., Daphnia magna acute toxicity followed by chronic exposure in fish models).
    • Table : Example Experimental Framework
ParameterMethodReference
Hydrolysis RatepH-dependent kinetic studies
BioaccumulationRadiolabeled tracer assays

Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor binding)?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., IC50_{50} measurements with positive controls).
  • Target Specificity : Use knockout cell lines or competitive binding assays to isolate mechanisms.
  • Data Harmonization : Apply systematic review protocols () to reconcile conflicting results across studies.

Methodological Best Practices

  • Reproducibility : Adhere to guidelines for detailed experimental reporting (e.g., ACS Style Guide in ).
  • Data Analysis : Use tools that allow formula-driven transformations (e.g., normalizing spectral data) as per .
  • Literature Review : Employ citation searching (TARCiS framework in ) to identify foundational studies and avoid redundancy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.